molecular formula C10H9N B8584848 3-Isopropenylbenzonitrile

3-Isopropenylbenzonitrile

Cat. No.: B8584848
M. Wt: 143.18 g/mol
InChI Key: JJSRJDTZPZCVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylbenzonitrile (CAS 40751-59-5) is an aromatic nitrile compound with the molecular formula C₁₀H₁₁N and a molecular weight of 145.204 g/mol. Its structure features a benzonitrile core substituted with an isopropyl group (-CH(CH₃)₂) at the meta position. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity as a nitrile precursor. Synonyms include 3-(propan-2-yl)benzonitrile and m-isopropylbenzonitrile .

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3-prop-1-en-2-ylbenzonitrile

InChI

InChI=1S/C10H9N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6H,1H2,2H3

InChI Key

JJSRJDTZPZCVFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Primary Applications
3-Isopropylbenzonitrile 40751-59-5 C₁₀H₁₁N 145.204 Isopropyl (-CH(CH₃)₂) Pharmaceutical intermediates
3-Nitrobenzonitrile 619-24-9 C₇H₄N₂O₂ 148.12 Nitro (-NO₂) Agrochemical synthesis
3-(4-Aminophenyl)benzonitrile 443998-73-0 C₁₃H₁₀N₂ 194.23 4-Aminophenyl (-C₆H₄NH₂) Polymer chemistry
3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile 920036-04-0 C₂₁H₁₂Cl₂N₂O₂ 403.24 Chlorine, indazolylmethoxy Kinase inhibitor research
2-(3-Benzoylphenyl)propionitrile N/A C₁₆H₁₃NO 235.28 Benzoyl (-C₆H₅CO), propionitrile Anti-inflammatory drug intermediates

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 3-nitrobenzonitrile increases electrophilicity, making it reactive in substitution reactions, whereas the isopropyl group in 3-isopropylbenzonitrile offers steric bulk without significant electronic effects .
  • Biological Activity : Complex substituents, such as indazolylmethoxy in 920036-04-0, enhance binding affinity to biological targets, unlike simpler derivatives like 3-isopropylbenzonitrile .
  • Pharmaceutical Utility : 2-(3-Benzoylphenyl)propionitrile is a key intermediate in ketoprofen synthesis, highlighting the role of bulky aryl groups in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.